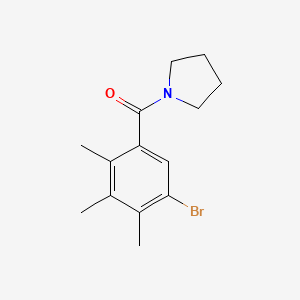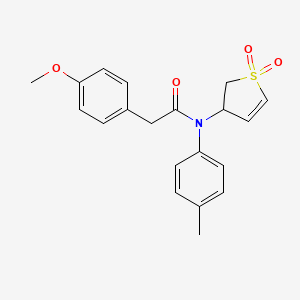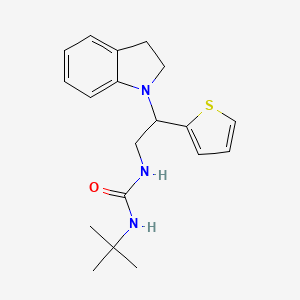![molecular formula C18H17N3O4 B2912732 N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide](/img/structure/B2912732.png)
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide, also known as DMXAA, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first synthesized in the late 1990s and has since been the subject of numerous scientific studies. In
Mécanisme D'action
Target of Action
The primary targets of TCMDC-125399 are the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) and the essential malarial kinase PfCLK3 . These enzymes play crucial roles in protein synthesis and regulation of various cellular processes in the malaria parasite, making them attractive targets for antimalarial drug development .
Mode of Action
TCMDC-125399 interacts with its targets through a unique mechanism known as reaction hijacking . This compound acts as a pro-inhibitor, undergoing enzyme-mediated production of an Asn-TCMDC-125399 adduct that inhibits PfAsnRS . The inhibition of these enzymes disrupts protein translation and activates the amino acid starvation response, leading to the death of the parasite .
Biochemical Pathways
The inhibition of PfAsnRS and PfCLK3 by TCMDC-125399 affects the protein translation pathway in the malaria parasite . This disruption leads to an amino acid starvation response , which is detrimental to the parasite . The exact downstream effects of these disruptions are still under investigation.
Pharmacokinetics
The compound has shown potent activity against parasite cultures and low mammalian cell toxicity , suggesting favorable bioavailability and selectivity
Result of Action
The molecular and cellular effects of TCMDC-125399’s action include the disruption of protein synthesis and the induction of an amino acid starvation response in the malaria parasite . These effects lead to the death of the parasite, demonstrating the compound’s potential as an antimalarial agent .
Action Environment
The compound’s potent activity against parasite cultures suggests that it may be effective in a variety of biological environments
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide has a number of advantages for lab experiments. It is relatively easy to synthesize and has been well-studied in animal models. It has also been shown to have anti-tumor activity in a variety of cancer cell lines. However, there are also some limitations to using this compound in lab experiments. It has been shown to have a narrow therapeutic window, meaning that it can be toxic at high doses. It has also been shown to have variable activity in different tumor types.
Orientations Futures
There are a number of future directions for research on N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide. One area of research is to investigate the use of this compound in combination with other cancer treatments, such as chemotherapy and radiation therapy. Another area of research is to investigate the use of this compound in combination with immune checkpoint inhibitors, which are a type of cancer treatment that helps the immune system recognize and attack cancer cells. Finally, there is a need for further research to understand the mechanisms of action of this compound and to identify biomarkers that can predict response to treatment.
Méthodes De Synthèse
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide can be synthesized through a multi-step process starting with the reaction of 3,4-dimethoxybenzonitrile with hydrazine hydrate to form the corresponding hydrazide. The hydrazide is then reacted with chloroacetyl chloride to form the corresponding oxadiazole. Finally, the oxadiazole is reacted with 3-methylbenzoyl chloride to form this compound.
Applications De Recherche Scientifique
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide has been studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines and animal models. This compound works by inducing the production of cytokines, which are proteins that play a role in the immune response. The cytokines produced by this compound activate immune cells, which then attack and destroy cancer cells.
Analyse Biochimique
Biochemical Properties
Compounds with similar structures have been shown to interact with various enzymes, proteins, and other biomolecules The nature of these interactions can vary, potentially influencing the function or activity of these biomolecules
Cellular Effects
Based on its structure, it could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
It could potentially exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Propriétés
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-3-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4/c1-11-5-4-6-13(9-11)18(22)19-17-16(20-25-21-17)12-7-8-14(23-2)15(10-12)24-3/h4-10H,1-3H3,(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCBVGLVFCREWNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=NON=C2C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(1-(6-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(3-methoxyphenyl)piperazin-1-yl)methanone](/img/structure/B2912653.png)
![((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(tetrahydrofuran-3-yl)methanone](/img/structure/B2912654.png)



![2-[[4-methyl-5-[(1-methylpyrrol-2-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(4-nitrophenyl)acetamide](/img/structure/B2912661.png)
![2-Cyclopropyl-5-[[4-[6-(3-fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,3,4-oxadiazole](/img/structure/B2912663.png)

![N-(2-methoxyphenyl)-6-(methylthio)benzo[d]thiazol-2-amine](/img/structure/B2912667.png)
![4-bromo-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2912668.png)

